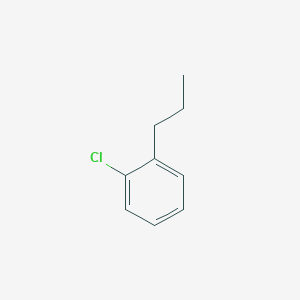

1-Chloro-2-propylbenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1730-86-5 |

|---|---|

Fórmula molecular |

C9H11Cl |

Peso molecular |

154.63 g/mol |

Nombre IUPAC |

1-chloro-2-propylbenzene |

InChI |

InChI=1S/C9H11Cl/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 |

Clave InChI |

WRZSIHUUDJFHNY-UHFFFAOYSA-N |

SMILES |

CCCC1=CC=CC=C1Cl |

SMILES canónico |

CCCC1=CC=CC=C1Cl |

Origen del producto |

United States |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 1-Chloro-2-propylbenzene displays distinct signals for both the aromatic and aliphatic protons. The propyl group gives rise to three sets of signals. The terminal methyl (-CH₃) protons typically appear as a triplet, the benzylic methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring appear as a triplet, and the central methylene (-CH₂-) protons appear as a sextet due to coupling with the five adjacent protons.

The four protons on the ortho-substituted benzene (B151609) ring are non-equivalent and produce a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 7.4 ppm. libretexts.org The presence of the electron-withdrawing chlorine atom influences the chemical shifts of the nearby aromatic protons. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound Note: This is a predicted data table based on analogous structures and established chemical shift principles.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.4 | Multiplet (m) | 4H |

| Benzylic (Ar-CH₂-) | ~2.7 | Triplet (t) | 2H |

| Methylene (-CH₂-CH₃) | ~1.6 | Sextet | 2H |

| Methyl (-CH₃) | ~0.9 | Triplet (t) | 3H |

The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule. For this compound, nine unique carbon signals are expected, corresponding to the six distinct aromatic carbons and the three carbons of the propyl side chain. ksu.edu.sa The carbon atom bonded to the chlorine atom (C-Cl) will appear at a characteristic downfield shift. The aromatic carbons typically resonate in the range of 125-140 ppm, while the aliphatic carbons of the propyl group appear in the upfield region of the spectrum. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound Note: This is a predicted data table based on established chemical shift principles.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Cl) | ~133 |

| Aromatic (C-C₃H₇) | ~140 |

| Aromatic (Ar-C) | 126 - 130 |

| Benzylic (Ar-CH₂) | ~37 |

| Methylene (-CH₂-CH₃) | ~24 |

| Methyl (-CH₃) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

In EI-MS, this compound (molecular formula C₉H₁₁Cl) shows a molecular ion peak (M⁺). nist.govnist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak is observed at m/z 156 with an intensity approximately one-third of the molecular ion peak at m/z 154. nih.gov

The fragmentation pattern is characteristic of alkylbenzenes. A primary fragmentation involves the loss of an ethyl radical (•C₂H₅, 29 amu) via benzylic cleavage, leading to a prominent fragment ion. The resulting ion peaks are observed at m/z 125 and 127, again showing the 3:1 isotopic pattern for chlorine.

Table 3: Major Ions in the EI Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment | Notes |

|---|---|---|

| 154/156 | [C₉H₁₁Cl]⁺ | Molecular ion (M⁺/M+2) peak with ~3:1 ratio |

| 125/127 | [C₇H₆Cl]⁺ | Loss of ethyl radical (•C₂H₅) |

| 119 | [C₉H₁₁]⁺ | Loss of chlorine radical (•Cl) |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com The gas chromatograph separates this compound from any impurities, and its retention time serves as an initial identifier. For this compound, a Kovats retention index of 1188 has been reported on a semi-standard non-polar column, providing a standardized measure for identification. nih.gov

Following separation, the compound enters the mass spectrometer, where its mass spectrum is recorded. This spectrum acts as a chemical fingerprint. By comparing the obtained mass spectrum with reference spectra in databases, such as the NIST Mass Spectral Library, the identity of the compound can be unequivocally confirmed. nist.gov This method is also highly effective for assessing the purity of the sample.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. uomustansiriyah.edu.iq The IR spectrum of this compound shows several characteristic absorption bands.

The presence of the propyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹. The aromatic ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. docbrown.info The ortho-disubstitution pattern on the benzene ring typically gives rise to a strong absorption in the 740-780 cm⁻¹ range. The C-Cl bond also has a characteristic stretching frequency, usually found in the fingerprint region.

Table 4: Characteristic IR Absorption Bands for this compound Note: This is a predicted data table based on analogous structures and established IR principles.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3020 - 3100 | Medium |

| Aliphatic C-H Stretch | 2870 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-H Bend (Ortho-disubstituted) | 740 - 780 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Characteristic Vibrational Modes of C-Cl and Alkyl-Aryl Linkages

The infrared spectrum of this compound is distinguished by absorption bands that arise from the stretching and bending vibrations of its constituent parts. The vibrations associated with the C-Cl bond and the linkage between the propyl group and the benzene ring are of particular diagnostic value.

A summary of expected vibrational modes for key structural features is presented in Table 1.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aryl-Cl | C-Cl Stretch | 850 - 550 |

| Alkyl | C-H Stretch | 2975 - 2845 |

| Alkyl | C-H Bend | 1470 - 1370 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Aromatic | C=C Ring Stretch | 1600 and 1500 |

| Aromatic | C-H Out-of-Plane Bend | 770 - 735 |

| This table presents generalized expected wavenumber ranges for the functional groups found in this compound. Specific values for the compound may vary due to intramolecular interactions. |

Analysis of Aromatic Ring Overtones and Combination Bands

The region between 2000 and 1650 cm⁻¹ in the infrared spectrum of aromatic compounds is characterized by a series of weak absorption bands. spcmc.ac.inspectroscopyonline.com These bands are not fundamental vibrations but rather overtones (multiples of a fundamental frequency) and combination bands (sums of two or more different fundamental frequencies). spectroscopyonline.com While these absorptions are significantly less intense than fundamental bands, their pattern is highly characteristic of the substitution pattern on the benzene ring. spectroscopyonline.comquimicaorganica.org

For ortho-disubstituted benzenes like this compound, a specific pattern of these "benzene fingers" is expected. This pattern arises from the overtones and combinations of the out-of-plane C-H bending vibrations. Ortho-substituted benzenes typically exhibit a characteristic absorption band for the C-H out-of-plane wagging vibration in the range of 770-735 cm⁻¹. quimicaorganica.orgspectroscopyonline.com The interactions of these fundamental vibrations give rise to the unique set of weak bands in the 2000-1650 cm⁻¹ region, which can be used to confirm the ortho-substitution pattern, distinguishing it from meta- and para-isomers. quimicaorganica.org The analysis of these patterns provides crucial information for the structural elucidation of polysubstituted aromatic compounds.

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 2 Propylbenzene

Electrophilic Aromatic Substitution Reactions on the Chloropropylbenzene Ring

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. quora.com The mechanism generally proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or benzenonium ion), followed by the loss of a proton to restore the aromaticity of the ring. msu.edumsu.edu

The presence of both a chloro and a propyl group on the benzene ring complicates the pattern of electrophilic substitution compared to monosubstituted benzenes. Both substituents influence the rate of reaction (activation/deactivation) and the position of the incoming electrophile (orientation).

Propyl Group (-CH₂CH₂CH₃): As an alkyl group, the propyl substituent is an activating group . msu.edu It donates electron density to the benzene ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. quora.comquora.com Alkyl groups are ortho-, para-directors , meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. quora.com

Chloro Group (-Cl): The chloro substituent is a deactivating group . libretexts.org Halogens are unique in that they are deactivating yet ortho-, para-directing. libretexts.orguomustansiriyah.edu.iq Their deactivating nature stems from a strong electron-withdrawing inductive effect, which outweighs a weaker electron-donating resonance effect. libretexts.orgdocbrown.info This resonance effect, which involves the lone pairs of electrons on the chlorine atom, increases the electron density at the ortho and para positions, making these sites more reactive than the meta position. quora.comlibretexts.org

In 1-chloro-2-propylbenzene, these two effects are combined. The activating propyl group's influence generally dominates the directing effects. masterorganicchemistry.com The positions for electrophilic attack are determined by the additive effects of both groups, as well as steric hindrance. The propyl group at C2 strongly directs to its ortho positions (C1 and C3) and its para position (C5). The chloro group at C1 directs to its ortho positions (C2 and C6) and its para position (C4).

The potential sites for substitution are C3, C4, C5, and C6.

C3: Ortho to the propyl group and meta to the chloro group. This position is electronically favored by the propyl group.

C4: Para to the chloro group and meta to the propyl group. This position is favored by the chloro group's directing effect.

C5: Para to the propyl group and meta to the chloro group. This position is electronically favored by the propyl group.

C6: Ortho to the chloro group and ortho to the propyl group. This position is electronically favored by both but is subject to significant steric hindrance from the adjacent propyl and chloro groups.

Therefore, substitution is most likely to occur at positions C3, C4, and C5, with the activating effect of the propyl group favoring C3 and C5. Steric hindrance will play a significant role in determining the product distribution. masterorganicchemistry.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| Propyl (-C₃H₇) | Activating msu.edu | Ortho, Para quora.com |

| Chloro (-Cl) | Deactivating libretexts.org | Ortho, Para libretexts.org |

Specific studies on the competitive electrophilic substitution of this compound are not widely documented, but the outcomes can be predicted based on established principles of aromatic chemistry.

Halogenation: In the presence of a Lewis acid catalyst like FeCl₃ or FeBr₃, chlorine (Cl₂) or bromine (Br₂) will act as electrophiles. minia.edu.eg The reaction will favor substitution at the positions most activated and least sterically hindered. Attack is expected to primarily yield a mixture of 4-halo-1-chloro-2-propylbenzene and 6-halo-1-chloro-2-propylbenzene, though the latter would be a minor product due to steric hindrance.

Nitration: This reaction involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iqminia.edu.eg Given the directing effects, nitration is expected to yield a mixture of isomers, with 4-nitro-1-chloro-2-propylbenzene being a significant product, as indicated by synthesis routes for related compounds. vaia.comlibretexts.org

Sulfonation: Using fuming sulfuric acid (H₂SO₄ with dissolved SO₃), the electrophile is SO₃. msu.edugoogle.com This reaction is reversible. msu.edu The substitution pattern is expected to be similar to halogenation and nitration, favoring the less sterically hindered positions activated by the propyl group.

Table 2: Predicted Major Products of Electrophilic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 1,4-dichloro-2-propylbenzene |

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-1-nitro-2-propylbenzene libretexts.org |

| Sulfonation | SO₃, H₂SO₄ | 4-Chloro-2-propylbenzenesulfonic acid |

Reactions Involving the Propyl Side Chain

The propyl group attached to the benzene ring can also undergo reactions, particularly at the benzylic carbon—the carbon atom directly attached to the aromatic ring.

The benzylic position is particularly reactive towards free-radical halogenation. umb.edu This is because the C-H bonds at this position are weaker, and the resulting benzylic radical is stabilized by resonance with the benzene ring. youtube.comlibretexts.org

When this compound is treated with a reagent like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, substitution occurs exclusively at the benzylic carbon. uomustansiriyah.edu.iqkhanacademy.org This reaction proceeds via a free-radical chain mechanism. umb.eduyoutube.com It is a selective reaction that does not affect the aromatic ring itself. uomustansiriyah.edu.iq

Reaction: this compound + NBS --(light/heat)--> 1-(1-Bromo-propyl)-2-chlorobenzene

The alkyl side chain of this compound can be oxidized under vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the entire propyl side chain to a carboxylic acid group (-COOH). libretexts.orgdoubtnut.commasterorganicchemistry.com

A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org Since the propyl group in this compound has two benzylic hydrogens, it readily undergoes this oxidation. The rest of the alkyl chain is cleaved off, regardless of its length. doubtnut.com This reaction converts the ortho-, para-directing propyl group into a meta-directing carboxylic acid group. masterorganicchemistry.com

Reaction: this compound + KMnO₄ (hot, conc.) → 2-Chlorobenzoic acid

Nucleophilic Substitution Reactions (e.g., Aromatic Nucleophilic Substitution, if applicable)

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group (like a halogen) on an aromatic ring. However, this reaction is generally difficult for aryl halides and requires specific conditions. msu.edu

For NAS to occur via the common addition-elimination mechanism, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. philadelphia.edu.jomasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

This compound does not meet these criteria. The propyl group is electron-donating, which makes the ring more electron-rich and thus less susceptible to nucleophilic attack. quora.com The chloro group itself is only weakly deactivating. docbrown.info Without strong activating groups for nucleophilic attack, this compound is essentially inert to nucleophilic aromatic substitution under typical conditions.

Derivatization Reactions and Functional Group Interconversions

This compound possesses several reactive sites that allow for a variety of derivatization reactions and functional group interconversions. These transformations can occur at the chloro substituent on the aromatic ring, at the propyl side chain, or on the aromatic ring itself through further substitution. These reactions are crucial for the synthesis of more complex molecules and for introducing new functionalities.

Reactions at the Chloro Substituent:

The chlorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups. msu.edu A more common and versatile approach for derivatization at this position involves the formation of organometallic intermediates.

Grignard Reagent Formation: Aryl chlorides can react with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form a Grignard reagent. leah4sci.commnstate.edu In the case of this compound, this would yield (2-propylphenyl)magnesium chloride. This organometallic compound is a powerful nucleophile and a strong base, enabling it to react with a wide range of electrophiles. mnstate.edu For example, it can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively, and with carbon dioxide to produce a carboxylic acid. leah4sci.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki Coupling): The chlorine atom of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. wikipedia.org This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This method is highly effective for forming new carbon-carbon bonds. For instance, reacting this compound with a phenylboronic acid would yield a substituted biphenyl. The general mechanism involves the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product and regenerate the catalyst. harvard.edu

Reactions at the Propyl Side Chain:

The propyl group attached to the benzene ring offers opportunities for functionalization, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated due to the ability of the benzene ring to stabilize radical and cationic intermediates.

Benzylic Bromination: The benzylic hydrogens on the propyl group are susceptible to free-radical substitution. libretexts.org Treatment of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, leads to the selective bromination of the benzylic carbon, yielding 1-(1-bromo-propyl)-2-chlorobenzene. uomustansiriyah.edu.iqkhanacademy.org This benzylic bromide is a valuable intermediate that can undergo further nucleophilic substitution reactions.

Oxidation of the Propyl Group: The alkyl side chain can be oxidized under vigorous conditions. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the propyl group to a carboxylic acid. For this reaction to proceed to a carboxylic acid, there must be at least one benzylic hydrogen. khanacademy.org The reaction of this compound with hot, concentrated KMnO₄ followed by acidification would yield 2-chlorobenzoic acid. If a milder oxidizing agent is used, or if the benzylic position is tertiary, a ketone may be formed. Air oxidation of similar propylbenzene (B89791) derivatives can also lead to the formation of hydroperoxides, which can then be converted to phenols and ketones. doubtnut.com

Reactions on the Aromatic Ring:

The aromatic ring of this compound can undergo further electrophilic aromatic substitution, such as nitration, sulfonation, and Friedel-Crafts acylation. The position of the new substituent is directed by the existing chloro and propyl groups. The propyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. msu.edu The combined directing effects will influence the regioselectivity of the reaction.

Nitration: Nitration of this compound with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring. youtube.com The incoming electrophile will preferentially substitute at the positions that are ortho and para to the activating propyl group and not sterically hindered.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. google.com Similar to nitration, the position of sulfonation will be guided by the directing effects of the existing substituents.

Friedel-Crafts Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can introduce an acyl group onto the ring. libretexts.orgsavemyexams.com However, Friedel-Crafts reactions can be limited by the presence of deactivating groups on the aromatic ring. libretexts.org

Interactive Data Tables

| Reaction Type | Reagents | Product | Functional Group Interconversion |

|---|---|---|---|

| Grignard Reagent Formation | Mg, THF (anhydrous) | (2-Propylphenyl)magnesium chloride | Aryl Chloride → Grignard Reagent |

| Suzuki Coupling | Ar'B(OH)₂, Pd catalyst, base | 2-Propyl-1,1'-biphenyl derivative | Aryl Chloride → Biaryl |

| Benzylic Bromination | N-Bromosuccinimide (NBS), peroxide | 1-(1-Bromopropyl)-2-chlorobenzene | Alkyl → Alkyl Halide |

| Oxidation | KMnO₄, heat, then H₃O⁺ | 2-Chlorobenzoic acid | Alkyl → Carboxylic Acid |

| Nitration | HNO₃, H₂SO₄ | Nitro-1-chloro-2-propylbenzene isomers | Aryl C-H → Aryl C-NO₂ |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing the intrinsic properties of 1-Chloro-2-propylbenzene. rsc.orgresearchgate.net

The electronic properties of this compound are governed by the interplay between the electron-donating n-propyl group and the electron-withdrawing, yet ortho-, para-directing, chloro substituent. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. researchgate.net The energy gap between the HOMO and LUMO can serve as an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For substituted benzenes, the HOMO is typically a π-orbital of the aromatic ring, while the LUMO is a π*-orbital. The propyl group, being an alkyl group, donates electron density to the ring through an inductive effect and hyperconjugation, raising the energy of the HOMO and making the ring more susceptible to electrophilic attack. Conversely, the chlorine atom withdraws electron density inductively but can donate electron density through resonance via its lone pairs. This dual effect modulates the electronic landscape of the benzene (B151609) ring. quora.com

Computational studies on similar molecules like propylbenzene (B89791) show that the HOMO and LUMO energies can be reliably calculated using methods like DFT (B3LYP) and Hartree-Fock (HFT) with various basis sets. researchgate.net These calculations reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. longdom.org For this compound, the electron density is expected to be highest at the positions ortho and para to the activating propyl group, but this is tempered by the presence of the deactivating chloro group.

Table 1: Calculated Electronic Properties of Substituted Benzenes Note: This table presents typical values for related compounds to illustrate the expected properties of this compound. Actual values require specific calculations for the target molecule.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Propylbenzene | DFT/B3LYP/6-31G | -6.54 | -0.21 | 6.33 |

| Chlorobenzene (B131634) | DFT/B3LYP/6-31G | -6.89 | -0.55 | 6.34 |

| This compound (Estimated) | DFT/B3LYP/6-31G | -6.70 | -0.45 | 6.25 |

The flexibility of the n-propyl side chain in this compound gives rise to different conformers. The orientation of the alkyl chain relative to the benzene ring is defined by the dihedral angles. For n-alkylbenzenes with a chain length of three or more, two distinct conformations are typically observed: an anti conformer, where the side chain is extended, and a gauche conformer, where the chain is folded back towards the phenyl ring. researchgate.net

Table 2: Relative Energies of n-Propylbenzene Conformers Note: These values for the parent compound n-propylbenzene illustrate the typical energy differences between conformers. The presence of an ortho-chloro group would alter these values.

| Conformer | Dihedral Angle (Car-Car-Cα-Cβ) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 (most stable) | Propyl chain extends away from the ring. |

| Gauche | ~60° | ~2.5 | Propyl chain is bent towards the ring. |

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, each peak in the experimental spectrum can be assigned to a specific molecular motion. Methods such as DFT with basis sets like 6-311++G(d,p) have been shown to provide excellent correlation with experimental FT-IR and FT-Raman spectra for related molecules like propylbenzene. longdom.org

The calculated spectrum for this compound would feature characteristic vibrational modes, including:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the propyl group just below 3000 cm⁻¹.

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

A C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ range.

Various bending and torsional modes at lower frequencies.

The NIST Chemistry WebBook provides computational data for n-propylbenzene, including vibrational frequencies calculated at the MP2/6-31G(2df,p) level, which serves as a valuable reference. nist.gov

Table 3: Selected Calculated Vibrational Frequencies for n-Propylbenzene Note: These frequencies for the parent compound provide a basis for assigning the spectrum of this compound. The chloro-substituent will induce shifts and introduce new modes (e.g., C-Cl stretch).

| Mode Number | Symmetry | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| 1 | A' | 3264 | Aromatic C-H Stretch |

| 5 | A' | 3114 | Aliphatic C-H Stretch |

| 8 | A' | 1659 | Aromatic C=C Stretch |

| 10 | A' | 1534 | Aromatic C=C Stretch |

| 13 | A' | 1438 | CH₂ Scissoring |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a key tool for mapping the reaction pathways of organic reactions, including the synthesis of this compound. scispace.com It allows for the characterization of transient species like transition states and intermediates that are often impossible to observe experimentally.

The synthesis of substituted benzenes often involves electrophilic aromatic substitution. For instance, the chlorination of 2-propylbenzene or the Friedel-Crafts alkylation of chlorobenzene would proceed via an electrophilic attack on the aromatic ring. libretexts.org The mechanism involves the formation of a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. uomustansiriyah.edu.iq

Computational methods, particularly DFT, can be used to locate the transition state (TS) structures leading to these intermediates. researchgate.net The transition state is an energy maximum along the reaction coordinate and its structure resembles the unstable arenium ion. uomustansiriyah.edu.iq For an electrophile (E⁺) attacking this compound, several arenium ion intermediates are possible, and the transition state leading to the most stable intermediate will determine the major product. Calculations can provide the activation energies for attack at each position, explaining the regioselectivity of the reaction.

A primary route to alkylbenzenes is the Friedel-Crafts alkylation. The reaction of chlorobenzene with an n-propylating agent like 1-chloropropane (B146392) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a key synthetic step. vaia.com Computational studies have detailed the energy profile for the alkylation of benzene with 1-chloropropane. researchgate.net

The process begins with the formation of a primary carbocation (n-propyl cation), which is highly unstable. This carbocation can undergo a rapid 1,2-hydride shift to form a more stable secondary carbocation (isopropyl cation). researchgate.netvaia.com These carbocations then act as electrophiles.

A computed reaction energy profile shows the relative free energies (ΔG) of the reactants, transition states, intermediates, and products. researchgate.netresearchgate.net This profile reveals that the formation of the initial n-propyl carbocation is highly endergonic. The subsequent electrophilic attack on the benzene ring is the rate-determining step, with a high activation energy due to the temporary loss of aromaticity. uomustansiriyah.edu.iq For this compound synthesis, the energy profile would be further complicated by the directing effects of the existing substituents.

Table 4: Representative Energy Profile for Friedel-Crafts Alkylation of Benzene Note: This table, based on the alkylation of unsubstituted benzene, illustrates the key energetic features of the reaction. The values are relative and intended to show the energetic landscape.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Benzene + 1-Chloropropane + AlCl₃ | 0.0 |

| TS1 | Transition state for n-propyl carbocation formation | +18.3 |

| Intermediate 1 (M1) | n-propyl carbocation | +15.5 |

| Intermediate 2 (M1) | isopropyl carbocation (after rearrangement) | +7.0 |

| TS2 | Transition state for attack by n-propyl cation | +25.9 |

| TS2 | Transition state for attack by isopropyl cation | +23.6 |

| Product | Propylbenzene or Isopropylbenzene + HCl + AlCl₃ | -15.0 |

Data adapted from computational studies on Friedel-Crafts alkylation. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. These models are built on the principle that the structural, electronic, and physicochemical properties of a molecule, known as molecular descriptors, can be used to predict its chemical behavior. For a compound like this compound, which lacks extensive experimental data, QSRR offers a valuable approach to estimate its reactivity in various chemical processes.

For alkylbenzenes, QSRR models have been developed to predict gas chromatographic retention indices, which are related to the compounds' physicochemical properties and intermolecular interactions. researchgate.net Similarly, for chlorinated phenols, QSRR models have successfully predicted their relative retention times, indicating that properties like the number and position of chlorine atoms significantly influence their behavior. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSRR Studies for Related Compounds

| Descriptor Type | Descriptor Example | Relevance to this compound |

|---|---|---|

| Constitutional | Molecular Weight | Basic property influencing physical behavior. |

| Topological | Wiener Index | Describes molecular branching and size. |

| Geometrical | Molecular Surface Area | Relates to the potential for intermolecular interactions. |

| Quantum-Chemical | HOMO/LUMO Energies | Indicates electronic reactivity and susceptibility to electrophilic/nucleophilic attack. |

| Quantum-Chemical | Partial Atomic Charges | Shows the electron distribution and the effect of the chlorine substituent. |

Modeling of Atmospheric Chemical Mechanisms

The atmospheric fate of volatile organic compounds (VOCs) like this compound is governed by complex chemical mechanisms. acs.org Atmospheric models such as the Master Chemical Mechanism (MCM) and the SAPRC (Statewide Air Pollution Research Center) mechanism are used to simulate the degradation of VOCs and their impact on air quality. copernicus.orgucr.edu These models incorporate vast networks of chemical reactions to predict the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). acs.org

For aromatic compounds, the primary atmospheric degradation pathway is initiated by reaction with the hydroxyl (OH) radical. acs.orgiaea.org This can occur via two main routes: H-atom abstraction from the alkyl side-chain or OH addition to the aromatic ring. acs.org For this compound, H-abstraction would likely occur from the propyl group, while OH addition would lead to the formation of a bicyclic peroxy radical (BPR) intermediate. acs.org The presence of the chlorine atom and the propyl group influences the branching ratios of these pathways and the subsequent reactions of the intermediates.

Chemical mechanism modeling for alkylbenzenes has shown that the structure of the alkyl group significantly affects reactivity. researchgate.net For instance, an increase in the length of the alkyl chain can enhance low-temperature reactivity. researchgate.net For chlorinated aromatic compounds, the models must also account for the influence of the chlorine atom on the electronic structure of the benzene ring and the potential for chlorine-specific reaction pathways. iaea.org

Simulations of photochemical reactions are essential for determining the persistence of a compound in the atmosphere. The atmospheric lifetime of a VOC is primarily determined by its reaction rate with key atmospheric oxidants, principally the OH radical during the day. researchgate.net

For related compounds, the atmospheric lifetime due to reaction with OH radicals has been estimated. For n-propylbenzene, the atmospheric half-life is approximately 2 days. nih.gov For monochlorobenzene, the atmospheric half-life is estimated to be between 4 and 12 days. ccme.ca More complex chlorinated benzenes, like 1,2,4-trichlorobenzene, have even longer atmospheric half-lives of 2 to 6 weeks. ccme.ca These data suggest that the addition of a chlorine atom to an alkylbenzene likely increases its atmospheric lifetime compared to the parent alkylbenzene. Therefore, the atmospheric lifetime of this compound is expected to be longer than that of n-propylbenzene.

Photodegradation, or the direct breakdown of a molecule by sunlight, is generally a slow process for chlorinated benzenes. ccme.caccme.ca However, photochemical simulations of chlorobenzene have shown that upon UV excitation, the C-Cl bond can cleave, producing phenyl and chlorine radicals. acs.orgacs.org These highly reactive radicals can then participate in a cascade of secondary reactions. acs.orgacs.org While direct photolysis may not be the primary removal pathway for this compound in the troposphere, these simulations provide insight into its potential photochemical reactivity under specific conditions. compmat.org

Table 2: Estimated Atmospheric Lifetimes of Related Aromatic Compounds

| Compound | Estimated Atmospheric Half-Life | Primary Loss Process | Reference |

|---|---|---|---|

| n-Propylbenzene | ~2 days | Reaction with OH radicals | nih.gov |

| Monochlorobenzene | 4–12 days | Reaction with OH radicals | ccme.ca |

| 1,2,4-Trichlorobenzene | 2–6 weeks | Reaction with OH radicals | ccme.ca |

The ozone formation potential of a VOC is a measure of its ability to contribute to the formation of ground-level ozone, a major component of smog. This is often quantified using reactivity scales such as the Photochemical Ozone Creation Potential (POCP) and the Maximum Incremental Reactivity (MIR). regulations.gov

The POCP value represents the ozone-forming potential of a VOC relative to a reference compound, typically ethene, over a multi-day period under European atmospheric conditions. researchgate.net The MIR scale, developed for regulatory use in California, quantifies the mass of ozone formed per mass of VOC added to a model atmosphere under conditions of maximum VOC sensitivity. regulations.govca.gov

Generally, alkylbenzenes are considered to be moderately to highly reactive in terms of ozone formation. The addition of a chlorine atom can modify this reactivity. By examining the MIR values of other chlorinated and alkylated benzenes, we can infer the likely reactivity of this compound.

Table 3: Maximum Incremental Reactivity (MIR) Values for Selected Aromatic Compounds

| Compound | MIR Value (g O₃ / g VOC) |

|---|---|

| Benzene | 0.43 |

| Toluene (B28343) | 2.73 |

| n-Propylbenzene | 2.78 |

| Chlorobenzene | 0.31 |

| o-Dichlorobenzene | 0.31 |

| 1,2,4-Trichlorobenzene | 0.32 |

Source: California Air Resources Board, October 2, 2010 epa.gov

The data indicate that while alkylation of the benzene ring (e.g., toluene, n-propylbenzene) significantly increases the MIR value compared to benzene, chlorination tends to result in lower MIR values. This suggests that the ozone formation potential of this compound may be lower than that of n-propylbenzene.

Environmental Fate and Transport of 1 Chloro 2 Propylbenzene

Atmospheric Transport and Transformation

Once it enters the atmosphere, 1-Chloro-2-propylbenzene is subject to several processes that determine its transport, longevity, and chemical evolution.

As a volatile organic compound (VOC), this compound is expected to readily partition from water and soil into the atmosphere. This process of volatilization is a primary mechanism for its entry into the atmospheric environment. The rate of volatilization from water is often described by the two-film model, which considers the mass transfer across the water-air interface. usgs.gov The tendency of a compound to volatilize from water is quantified by its Henry's Law constant. For many similar organic compounds, volatilization is a significant fate process. usgs.gov

From soil, volatilization is influenced by factors such as soil moisture content, temperature, and the compound's adsorption to soil particles. nmsu.eduresearchgate.net For instance, the volatilization of similar compounds like dibromochloropropane (DBCP) has been shown to be affected by soil-water content, with vapor flux changing as the soil dries. nmsu.edu The presence of a clean soil layer over contaminated soil can significantly retard the volatilization process. nmsu.edu For this compound, higher soil moisture would likely compete for adsorption sites, potentially increasing its volatilization rate, while its partitioning into soil organic matter could decrease it. researchgate.net

The primary degradation pathway for this compound in the troposphere is through photo-oxidation, initiated by reaction with hydroxyl (OH) radicals, and to a lesser extent, with nitrate (B79036) (NO₃) radicals and ozone (O₃). researchgate.net The reaction with OH radicals is typically the most significant removal process for aromatic hydrocarbons during the daytime. core.ac.uk The rate of this reaction determines the atmospheric lifetime of the compound.

The atmospheric half-life of a VOC can be estimated based on its reaction rate constant with OH radicals. While specific data for this compound is scarce, values for structurally similar compounds provide a reasonable approximation. For example, propylbenzene (B89791) has a Photochemical Ozone Creation Potential (POCP) value of 23, indicating its reactivity in the atmosphere. uwa.edu.au The atmospheric half-life of many volatile aromatic compounds can range from hours to days, depending on atmospheric conditions and the specific chemical structure. noaa.govbioone.org For comparison, the half-life of benzene (B151609) can vary significantly, from a few hours due to evaporation to several days depending on the atmospheric processes at play. bioone.org Given its structure, this compound's half-life is expected to be in this general range, governed by its susceptibility to OH radical attack.

Table 1: Estimated Atmospheric Half-Lives and Reactivity of Related Aromatic Compounds

| Compound | Approximate Atmospheric Half-Life | Notes | Source |

|---|---|---|---|

| Propylbenzene | ~1.5 days | Based on reaction with OH radicals. | uwa.edu.au |

| Chlorobenzene (B131634) | ~13 days | Based on reaction with OH radicals. | noaa.gov |

| Benzene | 2.7 hours to 16.9 days | Varies with process (evaporation vs. photolysis). | bioone.org |

| Toluene (B28343) | ~2 days | Based on reaction with OH radicals. | researchgate.net |

The atmospheric oxidation of this compound is expected to proceed via pathways similar to other alkylbenzenes. The reaction with OH radicals can occur through two main routes: abstraction of a hydrogen atom from the propyl side chain or addition of the OH radical to the aromatic ring.

Side-chain abstraction would lead to the formation of various oxygenated products. For instance, the oxidation of propylbenzene has been shown to produce intermediates such as propiophenone (B1677668) and 1-phenylpropan-2-one before ultimately forming benzoic acid. rsc.org Similarly, the oxidation of eugenol, which also has a propyl-containing side chain, results in hydroperoxides and epoxides. researchgate.net Therefore, likely degradation products from the side-chain oxidation of this compound include 1-(2-chlorophenyl)propan-1-ol, 1-(2-chlorophenyl)propan-2-ol, and propiophenone derivatives.

OH radical addition to the aromatic ring would form a hydroxycyclohexadienyl-type radical. This intermediate reacts further with oxygen (O₂) to form phenolic products (chloropropylphenols) or can lead to ring cleavage, producing various dicarbonyls and other smaller, more oxidized fragments. core.ac.uk The presence of the chlorine atom on the ring will influence the position of the OH attack and the subsequent reaction pathways.

Biodegradation in Aqueous and Soil Environments

In soil and water, the fate of this compound is significantly influenced by microbial activity. Biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different microorganisms and pathways involved.

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygenases to initiate the breakdown of aromatic compounds. The degradation kinetics of this compound are likely to be dependent on several factors, including the initial concentration of the compound, the presence of a competent microbial population, and environmental conditions like temperature and nutrient availability. Studies on similar compounds, such as propylbenzenes and chlorinated organics, show that degradation rates can decrease at very high concentrations due to substrate toxicity. frontiersin.orgnih.gov For example, the marine microalga Rhinomonas reticulata S6A has been shown to degrade n-propylbenzene, with the degradation trend conforming to a zero-order kinetic model where the rate constant increases with the initial concentration up to a certain point. frontiersin.org

Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound would proceed much more slowly and would depend on the availability of alternative electron acceptors such as nitrate, sulfate, or iron (III). The degradation of related compounds like ethylbenzene (B125841) has been demonstrated under nitrate-reducing conditions. nih.gov The anaerobic biodegradation of n-propylbenzene has been observed under iron-reducing conditions, leading to the formation of propylphenols over several weeks. frontiersin.org The kinetics of anaerobic degradation are often slower than aerobic processes, with half-lives potentially extending to months or even years, depending on the specific environmental conditions and the electron acceptor present. gov.bc.ca

Table 2: Biodegradation Kinetic Data for Structurally Related Compounds

| Compound | Condition | Environment | Observed Rate / Half-Life | Source |

|---|---|---|---|---|

| n-Propylbenzene | Aerobic | Marine aquatic (Microalga) | ~72% removal in 7 days (initial conc. dependent) | frontiersin.org |

| Ethylbenzene | Anaerobic (Nitrate-reducing) | Pure culture | Complete mineralization | nih.gov |

| Monochlorobenzene | Anaerobic | Groundwater | Half-life varies with conditions | soilpedia.nl |

| 1,1,1-Trichloroethane | Aerobic (Cometabolic) | Soil isolate (Mycobacterium sp.) | >95% degradation in 7 days (at 0.5 mg/L) | nih.gov |

The biotransformation of this compound is carried out by a diverse range of microorganisms capable of degrading aromatic and chlorinated hydrocarbons. inflibnet.ac.in

Under aerobic conditions, bacteria such as Pseudomonas, Rhodococcus, and Mycobacterium species are known to degrade compounds with similar structures. inflibnet.ac.inacs.org The initial attack is typically catalyzed by monooxygenase or dioxygenase enzymes. These enzymes can hydroxylate the propyl side chain or the aromatic ring. acs.org For example, the fungus Aspergillus niger can oxidize n-propylbenzene. sci-hub.se Side-chain oxidation would likely produce intermediates like 1-(2-chlorophenyl)-1-propanol and 2-chloro-benzoic acid. Ring hydroxylation, catalyzed by dioxygenases, would form a cis-dihydrodiol, which is a key step toward ring cleavage and complete mineralization.

Under anaerobic conditions, the initial activation of the molecule is more challenging. For alkylbenzenes, one known pathway involves the addition of fumarate (B1241708) to the benzylic carbon of the side chain, a reaction catalyzed by glycyl radical enzymes. This pathway has been well-documented for toluene and ethylbenzene. Another potential pathway, observed for n-propylbenzene, is an initial hydroxylation. frontiersin.org For this compound, these pathways would lead to a series of intermediates that are eventually funneled into central metabolic pathways like the benzoyl-CoA degradation pathway. asm.org The chlorine substituent may be removed either before or after the aromatic ring is cleaved.

Occurrence and Distribution in Environmental Matrices

There is no available data from the reviewed scientific literature or environmental monitoring reports confirming the detection of this compound in ambient air, water, or sediment samples. While analytical methods exist for a wide range of volatile organic compounds (VOCs) in environmental matrices, specific monitoring data for this compound is absent. gcms.czphenomenex.comepa.gov

The primary potential sources of environmental release for this compound are linked to its industrial applications. It is identified as a chemical intermediate and solvent. lookchem.com Environmental release could occur during its manufacture, use in synthesizing other chemicals and pharmaceuticals, or through evaporation and disposal when used as a solvent. lookchem.comca.gov Chlorinated benzenes, as a class, are recognized as important industrial intermediates and solvents, and their use has led to their distribution in the environment. nih.gov

Table 1: Potential Industrial Uses and Release Sources of this compound

| Use Category | Specific Application | Potential Release Pathway |

|---|---|---|

| Chemical Intermediate | Production of other chemicals and pharmaceuticals | Industrial emissions to air, water, or land during manufacturing processes. |

| Solvent | Use in dyes, insecticides, and perfumes | Evaporation during use (air emissions), improper disposal (soil and water contamination). |

This table is based on listed uses for the compound. Specific quantitative release data is not available. lookchem.com

Bioaccumulation Potential in Aquatic Organisms

There is no experimental data available to definitively quantify the bioaccumulation potential of this compound in aquatic organisms. echemi.com Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration describes uptake from water alone. europa.eu The potential for a substance to accumulate in living tissue is a key aspect of its environmental risk profile.

One source notes that the compound has the "potential to persist and accumulate, posing a risk to aquatic organisms," but does not provide supporting data. lookchem.com Safety Data Sheets for the compound state that data on its bioaccumulative potential is not available. echemi.com

A common method to estimate bioaccumulation potential is to use the octanol-water partition coefficient (Log K_ow_ or Log P). A higher Log K_ow_ value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms. The publicly available database PubChem lists a calculated XLogP3 value of 3.9 for this compound. nih.gov This value suggests a moderate potential for bioaccumulation. However, this is a computational estimate and not a substitute for experimental data derived from tests like the OECD Test Guideline 305 for bioconcentration in fish. europa.eu

Without measured Bioconcentration Factors (BCF) or Bioaccumulation Factors (BAF), the actual extent to which this compound accumulates in aquatic food webs remains unknown.

Applications in Organic Synthesis and Materials Science

As an Intermediate in the Synthesis of Pharmaceutical Precursors

While direct large-scale application of 1-chloro-2-propylbenzene in the synthesis of commercial drugs is not extensively documented, its structural motifs are present in numerous biologically active compounds. The o-chloropropylphenyl group can be a key building block for creating a diverse array of molecules with potential therapeutic properties. The reactivity of the chloro-group allows for its substitution, while the aromatic ring can undergo further functionalization, making it a valuable starting material for medicinal chemistry research.

The core structure of a substituted phenylpropyl group, which can be derived from this compound, is a common feature in a variety of biologically active molecules. Research into compounds with similar structural frameworks has revealed significant potential in several therapeutic areas.

For instance, novel benzimidazole-2-substituted phenyl or pyridine (B92270) propyl ketene (B1206846) derivatives have been synthesized and evaluated for their potential as antitumor agents. nih.gov These compounds have demonstrated significant growth-inhibitory activity against various cancer cell lines, including HCT116, MCF-7, and HepG2. nih.gov The in vitro antiproliferative activities of some of these derivatives were found to be substantially better than the standard chemotherapeutic agent 5-Fluorouracil and comparable to Paclitaxel. nih.gov A preliminary mechanism of action for these compounds is suggested to be the inhibition of p53-MDM2 binding. nih.gov

In other research, N-[3-(4-substituted phenyl)-3-hydroxypropyl]valines and -tryptophans, as well as 3-{[3-hydroxy-3-(4-substituted phenyl)propyl]amino}-3-phenylpropanoic acids, have been synthesized and studied for their biological effects. researchgate.net Certain compounds within this class have exhibited noteworthy anti-inflammatory and anticonvulsive activities. researchgate.net

Furthermore, a series of 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones have been synthesized and tested for their H1-antihistaminic activity. tandfonline.com These compounds, which feature a substituted propyl chain attached to a quinazoline (B50416) core, showed significant protection against histamine-induced bronchospasm in guinea pigs. tandfonline.com The presence of a diethyl group on the propyl chain, for example, resulted in significant activity. tandfonline.com

The following table summarizes the biological activities of some of these related compounds, illustrating the potential for developing therapeutic agents from precursors like this compound.

| Compound Class | Biological Activity | Key Findings |

| Benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives nih.gov | Antitumor | Compounds A1 and A7 showed IC50 values ranging from 0.04 to 9.80 μM against HCT116, MCF-7, and HepG2 cell lines, significantly outperforming 5-Fluorouracil. Compound A7 also demonstrated a 74.6% tumor growth inhibition in a mouse model. nih.gov |

| N-[3-(4-substituted phenyl)-3-hydroxypropyl]amino acids researchgate.net | Anti-inflammatory, Anticonvulsive | Certain synthesized derivatives displayed notable anti-inflammatory and anticonvulsive properties in biological screenings. researchgate.net |

| 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones tandfonline.com | H1-antihistaminic | All tested compounds provided significant protection (64–71%) from histamine-induced bronchospasm. The derivative with a diethyl group on the propyl side chain was particularly active. tandfonline.com |

Role in the Development of Specialty Chemicals and Polymers

In the realm of materials science, this compound and its isomers are valuable precursors for the synthesis of specialty chemicals and polymers. The presence of the reactive chloro group allows for its use as an initiator or a monomer in various polymerization reactions.

For example, related compounds such as (2-chloro-2-propyl)benzene and 1,4-bis(2-chloro-2-propyl)benzene are utilized as initiators in cationic polymerization processes. uni-bayreuth.demdpi.com These initiators are particularly effective in the polymerization of isobutylene (B52900) to produce polyisobutylene (B167198) (PIB), a polymer with applications in lubricants, adhesives, and sealants. The synthesis of poly(styrene-block-isobutylene-block-styrene) (SIBS) triblock copolymers, for instance, can be initiated using a difunctional initiator like 1,4-bis(2-chloro-2-propyl)benzene. mdpi.com This highlights the potential of chloropropylbenzene derivatives in creating advanced polymer architectures.

The general structure of chloropropylbenzenes allows for their incorporation into polymer backbones, which can modify the properties of the resulting material. While specific data on polymers derived directly from this compound is not abundant in publicly available literature, the fundamental reactivity of the molecule suggests its utility in this field.

Utilization in Fine Chemical Production

This compound also serves as an intermediate in the production of a variety of fine chemicals, including those used in the agrochemical industry. The synthesis of complex organic molecules often relies on the sequential addition of functional groups, and chloropropylbenzenes can act as key building blocks in these synthetic pathways.

For instance, the synthesis of certain agrochemicals involves intermediates with a substituted phenylpropyl structure. Novel N-substitutedphenyl-2-pyrazolylnicotinamides, which have shown insecticidal and fungicidal activity, are built upon a substituted phenyl core that can be conceptually linked to precursors like chloropropylbenzenes. sioc-journal.cn One such derivative, 2-(4-bromo-1H-pyrazol-1-yl)-N-(4-chloro-2-(propylcarbamoyl)phenyl)nicotinamide, exhibited a 54.5% growth inhibitory rate against Alternaria solani, a fungus that causes early blight in potatoes and tomatoes. sioc-journal.cn

Furthermore, the synthesis of prothioconazole, a triazole fungicide, involves complex intermediates such as 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol. googleapis.com While not a direct derivative, the synthesis of such molecules demonstrates the importance of chlorinated and alkylated benzene (B151609) rings as foundational structures in the production of modern agrochemicals.

Advanced Analytical Methodologies for Detection and Quantification

High-Resolution Gas Chromatography (HRGC)

High-resolution gas chromatography (HRGC) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 1-chloro-2-propylbenzene. epa.gov The use of capillary columns in HRGC offers superior separation efficiency compared to traditional packed columns, enabling the resolution of complex mixtures and the accurate identification of individual components. epa.govsynectics.net The methodology's effectiveness is rooted in its ability to separate compounds based on their boiling points and interactions with the stationary phase of the column. synectics.net For instance, in the analysis of environmental samples, HRGC/MS (High-Resolution Gas Chromatography/Mass Spectrometry) has been employed to identify a wide array of organic compounds, including alkylated benzenes, demonstrating its capability to handle complex matrices. epa.gov The linear range for quantification with HRGC/MS can span three orders of magnitude, with detection limits being compound-specific. epa.gov

Coupling Techniques (e.g., GC-MS, GC-FID) for Trace Analysis

To enhance the detection and identification capabilities for trace amounts of this compound, HRGC is often coupled with various detectors. The choice of detector depends on the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. epa.goviik.ac.id As compounds elute from the GC column, they are ionized, and the resulting mass-to-charge ratio of the fragments is measured, providing a unique "fingerprint" for each compound. This allows for confident identification of this compound, even in the presence of co-eluting substances. epa.gov The EPA has developed several methods, such as Method 8260, which utilize GC/MS for the analysis of volatile organic compounds. synectics.net

Gas Chromatography-Flame Ionization Detection (GC-FID) is another common coupling technique. The FID is highly sensitive to hydrocarbons and produces a signal proportional to the mass of carbon atoms entering the flame. While it does not provide structural information like MS, it is a robust and reliable detector for quantification, especially when the identity of the compound is already known. mdpi.com For example, in the analysis of 4-nonylphenol (B119669) isomers, GC-FID is used to determine the composition ratio of the isomers before GC-MS/MS analysis. shimadzu.com

The following table summarizes the typical detection limits for related volatile organic compounds using GC-based methods, which can provide an estimate for the analysis of this compound.

| Analytical Technique | Analyte Category | Approximate Detection Limit | Reference |

| GC/MS | Volatile Organic Compounds | ~1 µg/L (for water) | epa.gov |

| GC/MS | Volatile Organic Compounds | ~1 µg/kg (for soil/sediment) | epa.gov |

| GC-FID | Ignitable Liquid Residues | Dependent on headspace volume | mdpi.com |

Chromatographic Separation on Novel Stationary Phases

The choice of the stationary phase in the gas chromatography column is critical for achieving the desired separation. While standard phases like 100% dimethylpolysiloxane (e.g., DB-1) and (50%-Phenyl)-methylpolysiloxane (e.g., DB-17) are commonly used, research into novel stationary phases aims to improve resolution, selectivity, and efficiency for specific classes of compounds. mdpi.com For instance, specialized reverse-phase columns with low silanol (B1196071) activity, such as Newcrom R1, have been developed for high-performance liquid chromatography (HPLC) and can be adapted for specific separation challenges. sielc.com The development of inert flow path components, including specialized GC columns and liners, further enhances the performance of chromatographic systems for trace-level analysis by minimizing analyte interaction with active sites in the system. hpst.cz

Development of Standard Reference Materials

The availability of high-purity standard reference materials is fundamental for the accurate quantification of this compound. These standards are used to calibrate analytical instruments and validate analytical methods. chiron.no Organizations like the National Institute of Standards and Technology (NIST) provide well-characterized data for compounds like this compound, which includes information on its gas chromatography retention indices on different stationary phases. nist.gov Companies specializing in chemical standards also produce certified reference materials (CRMs) and pharmaceutical secondary standards for a wide range of compounds, ensuring the quality and reliability of analytical results. sigmaaldrich.com The development and use of these standards are integral to achieving comparability and traceability of measurement results across different laboratories and over time.

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of chloropropylbenzenes often involves multi-step processes such as Friedel-Crafts acylation followed by reduction, which may not align with modern principles of green chemistry. mdpi.comksu.edu.saresearchgate.net Future research should prioritize the development of novel and more sustainable synthetic routes to 1-chloro-2-propylbenzene.

One promising area is the application of biocatalysis . The use of enzymes, such as lipases, in non-aqueous solvents has shown potential for clean and selective chemical transformations. researchgate.netlincoln.ac.uk Research could focus on identifying or engineering enzymes capable of regioselectively chlorinating or alkylating a benzene (B151609) ring, potentially leading to a one-pot synthesis with high atom economy and reduced waste. The use of bio-based solvents in these enzymatic reactions is another area ripe for exploration to further enhance the sustainability of the process. researchgate.net

Flow chemistry represents another significant opportunity for improving the synthesis of this compound. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability. rsc.org For reactions like Friedel-Crafts acylation, which can be prone to isomer formation, flow chemistry could provide a means to achieve higher selectivity for the desired 2-propyl isomer. rsc.org

Furthermore, exploring alternative energy sources like microwave irradiation could shorten reaction times and improve energy efficiency compared to conventional heating methods. mdpi.com The development of catalytic systems using earth-abundant metals for C-H activation and functionalization also presents a sustainable alternative to traditional methods that often rely on stoichiometric reagents or precious metal catalysts. mt.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening and engineering of enzymes for regioselective chlorination/alkylation. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, higher yields. | Optimization of flow conditions to maximize the yield of the ortho-isomer. |

| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency. | Development of microwave-assisted protocols for key synthetic steps. |

| Earth-Abundant Metal Catalysis | Sustainability, lower cost. | Design of catalysts for direct C-H functionalization of the benzene ring. |

Deeper Mechanistic Understanding of Complex Reactions

A thorough mechanistic understanding of reactions involving this compound is crucial for optimizing existing synthetic routes and developing new ones. While the general mechanism of electrophilic aromatic substitution (EAS) is well-understood, the interplay between the directing effects of the chloro and propyl groups in this compound warrants further investigation. ksu.edu.samasterorganicchemistry.commsu.edudalalinstitute.com

The mechanism of C-H activation reactions on the this compound scaffold is another critical area for research. mt.comrsc.org Transition metal-catalyzed C-H functionalization is a powerful tool for creating new bonds, but its application to a substrate like this compound raises questions about selectivity. mdpi.comsnnu.edu.cnscielo.br Mechanistic studies could reveal which C-H bonds (on the ring or the propyl chain) are most susceptible to activation by different catalytic systems and under various reaction conditions.

| Reaction Type | Open Mechanistic Questions | Proposed Research Methods |

| Electrophilic Aromatic Substitution | Interplay of directing effects of chloro and propyl groups; precise influence on regioselectivity and reaction rates. | Kinetic studies, Hammett analysis, computational modeling (DFT calculations) of reaction pathways. |

| C-H Activation/Functionalization | Selectivity between aromatic and aliphatic C-H bonds; influence of the chloro group on the catalytic cycle. | In-situ spectroscopic monitoring of reactions, isolation and characterization of intermediates, isotopic labeling studies. |

Long-Term Environmental Behavior and Persistence Studies

Chlorinated aromatic compounds are a class of chemicals known for their potential persistence in the environment. epa.govnih.govtandfonline.com However, specific data on the long-term environmental fate and persistence of this compound are lacking. Future research is urgently needed to assess its environmental behavior.

A key focus should be on its biodegradability under various environmental conditions (aerobic and anaerobic). epa.govtandfonline.com Studies on related compounds have shown that the position of substituents can significantly affect the rate and pathway of microbial degradation. nih.govnih.gov Therefore, it is crucial to investigate the specific metabolic pathways that microorganisms might use to break down this compound. iaea.org This includes identifying the enzymes responsible for the initial dehalogenation or oxidation steps and the resulting metabolic intermediates. nih.gov

Persistence studies in different environmental compartments, such as soil and water, are also essential. pops.int These studies should aim to determine the half-life of this compound and identify any persistent transformation products. The potential for bioaccumulation in organisms and its mobility in soil and groundwater should also be evaluated to fully understand its environmental risk profile.

| Environmental Aspect | Research Question | Experimental Approach |

| Biodegradation | Can microorganisms degrade this compound? What are the metabolic pathways and key enzymes? | Microcosm studies with soil and water samples, isolation of degrading microbial strains, metabolite identification using GC-MS. |

| Persistence | What is the half-life of this compound in soil and water? Does it form persistent transformation products? | Laboratory degradation studies under controlled conditions, analysis of environmental samples from potentially contaminated sites. |

| Bioaccumulation & Mobility | Does this compound accumulate in living organisms? How does it move through soil and groundwater? | Octanol-water partition coefficient (Kow) determination, leaching column experiments, food chain studies. |

Development of Predictive Models for Reactivity and Fate

The development of computational models to predict the reactivity and environmental fate of chemicals is a rapidly advancing field. nih.gov For this compound, future research could focus on creating robust predictive models to accelerate research and reduce the need for extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the reactivity of this compound in various chemical reactions. By correlating its structural features with experimental reactivity data, these models could help in designing new synthetic transformations.

Similarly, Quantitative Structure-Property Relationship (QSPR) models can be employed to predict its physical properties and environmental fate. This could include predictions of its solubility, vapor pressure, and adsorption to soil, which are crucial parameters for environmental risk assessment.

Machine learning algorithms and artificial intelligence are also powerful tools for predicting reaction outcomes and discovering new reactions. nih.gov Training these models on datasets of related halogenated aromatic compounds could enable the prediction of novel, synthetically useful reactions for this compound.

| Model Type | Predicted Property | Potential Application |

| QSAR | Chemical reactivity in substitution and functionalization reactions. | Guiding the design of new synthetic routes and derivatization pathways. |

| QSPR | Physical properties (solubility, vapor pressure), environmental fate (biodegradation rate, soil adsorption). | Environmental risk assessment, predicting environmental behavior. |

| Machine Learning | Reaction outcomes, discovery of novel reactions. | Accelerating the discovery of new derivatives and their synthesis. |

Investigation of Unexplored Derivatization Pathways and Their Utility

The functional groups on this compound—the chloro group, the propyl chain, and the aromatic ring—offer multiple sites for chemical modification. researchgate.net Future research should explore novel derivatization pathways to synthesize new molecules with potentially useful properties.

Catalytic C-H activation offers a modern and efficient way to introduce new functional groups onto the aromatic ring or the propyl chain. mdpi.commt.comrsc.org For example, C-H borylation could install a boronic ester group, which is a versatile handle for subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mt.com C-H amination or oxygenation could introduce nitrogen- or oxygen-containing functionalities, which are common in pharmaceuticals and other bioactive molecules. mdpi.comscielo.br

The development of derivatives could lead to new materials or biologically active compounds. For instance, incorporating this compound into larger polymeric structures could yield materials with specific thermal or optical properties. The synthesis of a library of derivatives followed by biological screening could uncover new candidates for drug discovery. researchgate.netamericanpharmaceuticalreview.com

| Derivatization Strategy | Target Functional Group | Potential Utility of Derivatives |

| Catalytic C-H Borylation | Boronic esters | Versatile intermediates for cross-coupling reactions. |

| Catalytic C-H Amination/Oxygenation | Amines, alcohols, ethers | Synthesis of potential pharmaceutical and agrochemical compounds. |

| Polymerization | - | Development of new functional materials. |

| Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Biaryls, anilines, ethers | Building blocks for complex organic molecules. |

Q & A

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 1-Chloro-2-propylbenzene in laboratory settings?

- Methodological Answer : Use PPE materials resistant to aromatic chlorides, including gloves (Polyvinyl Alcohol, Viton®, or Barrier®) and coveralls (Tychem® CPF 4 or Trellchem® HPS) with >8-hour breakthrough resistance . For respiratory protection, use supplied air or SCBA at concentrations >10 ppm . Implement local exhaust ventilation and safety showers. In case of skin contact, immediately wash with soap and water; for eye exposure, flush with water for ≥15 minutes .

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?

- Methodological Answer : A standard method involves Friedel-Crafts alkylation of benzene with 2-chloropropane using Lewis acid catalysts (e.g., AlCl₃). Key parameters include anhydrous conditions, controlled temperature (0–5°C), and stoichiometric ratios to minimize polyalkylation byproducts . Post-synthesis purification via fractional distillation under reduced pressure (e.g., 40–60 mmHg) is recommended to isolate the target compound .

Q. Which analytical techniques are most effective for verifying the purity and structural integrity of this compound?

- Methodological Answer : Combine GC-MS (to assess purity and detect volatile impurities) and ¹H/¹³C NMR (to confirm substitution patterns and alkyl chain integrity). For quantification, use HPLC with a C18 column and UV detection at 254 nm . Cross-validate results with elemental analysis (C, H, Cl) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) observed during characterization of this compound derivatives?

- Methodological Answer : Contradictions may arise from stereochemical variations or solvent effects. Perform variable-temperature NMR to assess conformational dynamics . Compare experimental data with computational predictions (DFT-based chemical shift calculations) to identify discrepancies . If impurities are suspected, use preparative TLC or column chromatography followed by mass spectrometry .

Q. What reaction mechanisms dominate in the dehydrohalogenation of this compound, and how do solvent systems influence product distribution?

- Methodological Answer : Dehydrohalogenation typically follows an E2 mechanism, facilitated by strong bases (e.g., KOtBu) in aprotic solvents (DMSO or DMF). Polar solvents stabilize the transition state, favoring β-hydrogen elimination to form 1-propenylbenzene. Competing SN2 pathways are minimized in bulky solvent systems . Monitor reaction progress via IR spectroscopy (disappearance of C-Cl stretch at ~550 cm⁻¹) .

Q. What methodologies are recommended for assessing the environmental persistence and toxicity of this compound in aquatic systems?

- Methodological Answer : Conduct OECD 301 biodegradability tests under aerobic conditions, measuring BOD₅/COD ratios. For ecotoxicity, use Daphnia magna acute toxicity assays (48-hr EC₅₀) and algal growth inhibition tests (72-hr IC₅₀). Analyze bioaccumulation potential via octanol-water partition coefficients (log Kₒw ≈ 3.4, predicted using QSPR models) . Compare results with structural analogs (e.g., chlorotoluene) to contextualize risks .

Q. How can catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for this compound derivatives?

- Methodological Answer : Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts with K₂CO₃ in THF/water (3:1) at 80°C. Prioritize aryl boronic acids with electron-donating groups to enhance reactivity. Monitor coupling efficiency via LC-MS and optimize ligand-to-metal ratios (typically 1:1.2) to suppress homocoupling byproducts . For sterically hindered substrates, employ microwave-assisted heating to reduce reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.